1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Overview
Description
“1-(3-Chloropyrazin-2-yl)piperidin-3-amine” is a chemical compound with the molecular formula C9H13ClN4. It has a molecular weight of 212.68 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyrazine ring via an amine bridge . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, piperidine derivatives are known to undergo a variety of reactions. For instance, the removal of the metalation group, dehydroxylation, and pyridine reduction can occur in one step .Scientific Research Applications
Drug Design and Synthesis
1-(3-Chloropyrazin-2-yl)piperidin-3-amine is explored for its utility in designing compounds with potential therapeutic benefits. It has been utilized as a key intermediate or structural motif in the synthesis of analgesic agents, showcasing moderate to good analgesic activity in vivo. Such compounds are highlighted for their potential in further investigation as lead candidates in pain management Aggarwal, R., Kaushik, P., Kumar, Ajay, & Saini, D. (2020).
Antimicrobial and Antiviral Activities
Compounds synthesized using this compound have been shown to possess good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests the compound's role in developing new antiviral agents, which can be critical in agricultural applications to control viral infections in plants Li, Fengyun, Zhu, Yu-Jiea, et al. (2015).
Intercalation Studies
The intercalation behavior of heterocyclic amines, including derivatives of this compound, into host materials like α-titanium hydrogenphosphate, has been studied. These investigations provide insights into the material's ability to accommodate guest molecules, which is crucial for applications in catalysis, drug delivery systems, and the development of advanced materials with tailored properties Nunes, L. M., & Airoldi, C. (2000).
Molecular Structure and Interaction Studies
Studies on the molecular structure and interaction of compounds containing this compound with proteins have been conducted to understand their binding mechanisms and potential biological impacts. This includes investigating their stability, interaction patterns with biological targets, and the effects of various substituents on these interactions. Such research is fundamental in drug design, helping to predict the behavior of these compounds in biological systems and their potential as therapeutic agents Alphonsa, A. T., Loganathan, C., Anand, S., & Kabilan, S. (2015).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(3-chloropyrazin-2-yl)piperidin-3-amine, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
As a piperidine derivative, it is likely to have a wide range of potential effects depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
1-(3-Chloropyrazin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinase enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In various cell types, including cancer cells, this compound has been observed to induce apoptosis, thereby affecting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some cells showing sustained changes in gene expression and metabolism. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This interaction can affect the metabolic flux and levels of various metabolites within the cell. The compound can also influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. The compound may also undergo post-translational modifications that direct it to specific cellular compartments. These localization patterns are essential for its role in modulating cellular processes and gene expression.
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRMOBVOOYGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.